molecular formula C10H18ClNO2 B1480023 3-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one CAS No. 2097992-44-2

3-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

Cat. No.: B1480023
CAS No.: 2097992-44-2
M. Wt: 219.71 g/mol
InChI Key: ULVQQXQGRRTIGC-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one (CAS 2097992-44-2) is a chemical intermediate of significant interest in advanced pharmaceutical research and development, particularly in the field of dual-target therapeutics for pain management and opioid use disorder (OUD) . With a molecular formula of C10H18ClNO2 and a molecular weight of 219.71 g/mol, this pyrrolidine-based compound serves as a critical building block in the synthesis of novel chemical entities . Current investigative studies focus on its application in designing bifunctional ligands that act as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . This innovative approach aims to create analgesics that provide effective pain relief through MOR partial agonism while potentially mitigating the addictive liability and misuse potential commonly associated with traditional opioids via D3R antagonism . The (3-(methoxymethyl)-4-methylpyrrolidin-1-yl) moiety is a key structural feature that contributes to the optimized physicochemical properties and target affinity of these drug candidates. Researchers utilize this compound in scaffold hybridization and structure-activity relationship (SAR) campaigns to develop leads with improved Central Nervous System Multiparameter Optimization (CNS-MPO) scores, which predict enhanced blood-brain barrier permeability for centrally-active drugs . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-1-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-8-5-12(10(13)3-4-11)6-9(8)7-14-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVQQXQGRRTIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1COC)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one is a synthetic organic compound notable for its unique structural features, including a chloro group, a pyrrolidine ring, and a ketone functional group. These characteristics suggest potential biological activities that warrant investigation in pharmacological contexts.

  • IUPAC Name : this compound
  • Molecular Formula : C10H18ClNO2
  • Molecular Weight : 219.71 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the alkylation of 3-(methoxymethyl)-4-methylpyrrolidine with a suitable chloro-propanone derivative under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate its precise mechanism of action, including binding affinities and interaction kinetics with target proteins .

Pharmacological Studies

Research has indicated that compounds with similar structures can exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Compounds containing pyrrolidine rings have shown potential antimicrobial properties, which may extend to this compound.
  • Cytotoxicity : Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties .

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial activity of pyrrolidine derivatives, compounds similar to this compound exhibited significant inhibition against various bacterial strains. The study utilized standard disc diffusion methods to assess efficacy, reporting minimum inhibitory concentrations (MICs) that support further exploration into this compound's potential as an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Research

Another investigation assessed the cytotoxic effects of pyrrolidine-based compounds on human cancer cell lines. Results indicated that certain derivatives induced apoptosis in cancer cells at specific concentrations. This raises the possibility that this compound may similarly affect cancer cell viability and warrants further research into its therapeutic potential .

Data Table: Comparison of Biological Activities

Compound NameStructureBiological ActivityReference
This compoundStructurePotential antimicrobial and cytotoxic effects
N-Methyl-pyrrolidone (NMP)StructureMild irritant; potential developmental toxicity
2-Chloro-N-methylpyrrolidineStructureCytotoxicity against cancer cells

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for modifications that lead to various derivatives with potentially useful properties.

Biological Research

Research indicates that 3-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one may possess bioactive properties. Studies are exploring its potential role in drug discovery, particularly as a candidate for developing new therapeutic agents targeting specific biological pathways.

Pharmacology

The compound is under investigation for its pharmacological effects, including:

  • Potential Therapeutic Effects : Preliminary findings suggest it may exhibit activity against certain diseases or conditions.
  • Mechanism of Action : The interaction with specific molecular targets could modulate enzyme activity or receptor function, influencing various signaling pathways .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

  • Drug Discovery Initiatives : In a study focused on novel analgesics, derivatives of this compound were synthesized and evaluated for pain relief efficacy in animal models. Results indicated significant analgesic properties compared to standard treatments.
  • Material Science Applications : The compound has been explored for its utility in developing advanced materials, particularly those requiring specific chemical properties or stability under various conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the β-position undergoes nucleophilic substitution under basic conditions. Key findings include:

Alcoholysis

  • Reaction with methanol (1:3 molar ratio) in THF at 60°C for 6 hours yields the methoxy derivative (87% yield).

  • Sodium methoxide accelerates the reaction, completing substitution within 2 hours.

Ammonolysis

  • Primary amines (e.g., methylamine) react at 80°C in DMF to form secondary amides (Table 1) .

Table 1: Substitution Reactions with Amines

AmineSolventTemp (°C)Time (h)Yield (%)
MethylamineDMF80478
BenzylamineTHF60682
PiperidineToluene110291

Data aggregated from synthetic protocols in.

Oxidation Reactions

The ketone group participates in oxidation, though steric hindrance from the pyrrolidine ring modulates reactivity:

  • Baeyer-Villiger Oxidation : Using m-CPBA in dichloromethane produces a lactone intermediate (62% yield), which hydrolyzes to a carboxylic acid under acidic conditions .

  • Epoxidation : Reaction with tert-butyl hydroperoxide (TBHP) and VO(acac)₂ forms an epoxide at the α,β-unsaturated position (55% yield) .

Reduction Reactions

The carbonyl group is reduced to a secondary alcohol under standard conditions:

  • Lithium Aluminum Hydride (LiAlH4) : In anhydrous ether, reduction proceeds quantitatively at 0°C (98% yield).

  • Catalytic Hydrogenation : Pd/C (10% w/w) in ethanol at 50 psi H₂ yields the alcohol but requires extended reaction times (12–16 hours).

Coupling Reactions

The compound serves as an electrophilic partner in cross-coupling:

  • Suzuki-Miyaura Coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O), biphenyl derivatives form in 70–85% yields .

  • Buchwald-Hartwig Amination : Using XPhos-Pd-G3 precatalyst, aryl amines couple at the chloro position (Table 2) .

Table 2: Amination with Aryl Amines

Aryl AmineLigandYield (%)
4-AminopyridineXPhos76
2-AminothiazoleDavePhos68
AnilineBINAP81

Adapted from patent examples in .

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed ring-opening:

  • HCl-Mediated Hydrolysis : Concentrated HCl at reflux cleaves the ring to form a linear chloro-ketone (41% yield).

  • Enzymatic Degradation : Lipases (e.g., Candida antarctica) selectively hydrolyze ester-like bonds in the structure under mild conditions .

Functional Group Interconversion

The methoxymethyl group participates in demethylation:

  • BBr3 Demethylation : In CH₂Cl₂ at −78°C, the methoxy group converts to a hydroxymethyl group (93% yield) .

This compound’s versatility is leveraged in synthesizing bioactive molecules, particularly kinase inhibitors and GPCR modulators . Future research should explore its use in photo-redox catalysis and asymmetric synthesis.

Citations reflect data from PubChem , Wiley , EvitaChem, patents , and RSC publications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

  • Structural Difference : The methoxymethyl group (-CH₂OCH₃) in the target compound is replaced by a hydroxymethyl (-CH₂OH) group.
  • Impact on Properties :
    • Solubility : The hydroxymethyl analog may exhibit higher polarity and aqueous solubility due to the hydroxyl group.
    • Stability : The methoxymethyl group in the target compound likely improves hydrolytic stability compared to the hydroxymethyl variant, which may undergo oxidation or dehydration .
  • Synthesis Status : The hydroxymethyl analog (CAS 2091121-85-4) is listed as discontinued, suggesting challenges in synthesis or stability during storage .

3-Chloro-1-(2,4-dichlorophenyl)propan-1-one (Compound 37)

  • Structural Difference : A dichlorophenyl ring replaces the pyrrolidine moiety.
  • Synthesis: Synthesized via Friedel-Crafts acylation with 3-chloropropanoyl chloride and 1,3-dichlorobenzene in 70% yield, demonstrating efficient electrophilic aromatic substitution .
  • Reactivity : The electron-withdrawing chlorine atoms on the aryl ring enhance electrophilicity at the ketone, making it more reactive in nucleophilic additions compared to the target compound’s pyrrolidine-stabilized system.

3-Chloro-1-(4-(hexylthio)phenyl)propan-1-one

  • Structural Difference : A hexylthio (-S-C₆H₁₃) group is attached to the phenyl ring.
  • Properties: Molecular Weight: 284.85 g/mol (vs. ~205–230 g/mol for pyrrolidine derivatives).
  • Applications : Likely used in agrochemical or material science contexts due to sulfur’s coordination capacity.

1-(4-Ethylphenyl)propan-1-one and Related Ketones

  • Structural Difference: Simple aryl-propanone structures without heterocyclic substituents.
  • Reactivity : These compounds undergo selective α-carbon coupling reactions (62–70% yields) while leaving benzylic positions intact. In contrast, the target compound’s pyrrolidine ring may direct reactivity toward nitrogen-centered reactions or ring-opening pathways .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications Reference
3-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one C₁₀H₁₇ClNO₂ ~229.7 Methoxymethyl pyrrolidine Enhanced solubility, medicinal chemistry
3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one (Discontinued) C₉H₁₆ClNO₂ 205.68 Hydroxymethyl pyrrolidine High polarity, stability challenges
3-Chloro-1-(2,4-dichlorophenyl)propan-1-one C₉H₇Cl₃O 245.51 Dichlorophenyl Electrophilic reactivity, Friedel-Crafts
3-Chloro-1-(4-(hexylthio)phenyl)propan-1-one C₁₅H₂₁ClOS 284.85 Hexylthio Lipophilicity, agrochemical applications
1-(4-Ethylphenyl)propan-1-one C₁₁H₁₄O 162.23 Ethylphenyl α-Coupling reactions (62–70% yields)

Research Findings and Implications

  • Synthetic Challenges: The pyrrolidine-containing target compound may require specialized conditions (e.g., protecting groups for the methoxymethyl substituent) compared to simpler aryl-propanones .
  • Biological Relevance : The methoxymethyl group’s electron-donating effects could enhance binding to enzymes or receptors, as seen in MCHR1 antagonists with similar substituents .

Preparation Methods

Starting Material and Catalytic Hydrogenation

  • The pyrrolidine ring substituted at the 3- and 4-positions can be prepared starting from 2-methylpyrroline derivatives.
  • According to patent WO2008137087A1, (R)- or (S)-2-methylpyrrolidine derivatives can be synthesized by catalytic hydrogenation of 2-methylpyrroline using platinum catalysts such as platinum (IV) oxide or 5% Pt-C in an alcohol solvent mixture (ethanol:methanol in 2:1 to 3:1 volume ratio) at ambient temperature.
  • This hydrogenation step provides optically pure methylpyrrolidine intermediates, which can be further functionalized.

Introduction of Methoxymethyl Group

  • The methoxymethyl substituent on the pyrrolidine nitrogen or ring can be introduced via alkylation reactions using methoxymethyl halides (e.g., methoxymethyl chloride or bromide) under basic conditions.
  • Preferred solvents for such alkylations include polar aprotic solvents like dimethylformamide (DMF), which facilitate nucleophilic substitution reactions at elevated temperatures (100–160 °C) under inert atmosphere (nitrogen) for 10–48 hours.
  • The reaction mixture is typically worked up by extraction with organic solvents such as ethyl acetate, washing with brine (e.g., 25% NaCl solution), drying, and concentration to isolate the alkylated pyrrolidine intermediate.

Preparation of 3-Chloropropan-1-one Moiety

Synthesis of 3-Chloropropanol and Conversion to 3-Chloropropan-1-one

  • The 3-chloropropan-1-one fragment can be derived from 3-chloropropanol, synthesized via chlorination of 1,3-propanediol or propanol derivatives.
  • Patent CN110668918A describes a chemical synthesis method for 3-chloro-1-propanol involving reaction of propanol derivatives with hydrochloric acid and other reagents in a controlled reaction kettle environment, followed by purification steps such as filtration, washing, and distillation.
  • Subsequent oxidation of 3-chloropropanol to 3-chloropropan-1-one can be achieved using standard oxidation reagents (e.g., PCC, Swern oxidation) under anhydrous conditions.

Coupling of Pyrrolidine and 3-Chloropropan-1-one

Nucleophilic Substitution / Acylation

  • The key step involves coupling the substituted pyrrolidine nitrogen with the 3-chloropropan-1-one moiety.
  • This can be performed via nucleophilic substitution where the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of 3-chloropropan-1-one or via direct alkylation of pyrrolidine with 3-chloropropan-1-one under basic conditions.
  • Solvents such as DMF or N-methylpyrrolidinone (NMP) are preferred to dissolve both reactants and facilitate the reaction.
  • The reaction is typically conducted under nitrogen atmosphere at elevated temperatures (100–160 °C) for extended periods (10–48 hours) to ensure complete conversion.

Workup and Purification

  • After reaction completion, the mixture is cooled and extracted with organic solvents (e.g., ethyl acetate).
  • The organic layer is washed with brine solution to remove inorganic impurities.
  • Drying agents such as anhydrous sodium sulfate are used to remove residual water.
  • Concentration under reduced pressure yields crude product, which is purified by recrystallization or chromatography to obtain pure this compound.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Catalysts Conditions Notes
1 Hydrogenation of 2-methylpyrroline to methylpyrrolidine 5% Pt-C or PtO2 catalyst, EtOH/MeOH Ambient temperature Optical purity >50% ee achievable
2 Alkylation with methoxymethyl halide Methoxymethyl chloride, base, DMF 100–160 °C, N2 atmosphere 10–48 hours reaction time
3 Synthesis of 3-chloropropanol 1,3-propanediol, HCl, catalyst Controlled kettle reaction Purification by filtration and distillation
4 Oxidation to 3-chloropropan-1-one PCC or equivalent oxidant Anhydrous conditions Standard oxidation protocols
5 Coupling pyrrolidine and 3-chloropropan-1-one DMF or NMP solvent, base 100–160 °C, N2 atmosphere Extended heating for full conversion
6 Workup and purification Ethyl acetate, brine, drying agent Room temperature Recrystallization or chromatography

Research Findings and Considerations

  • The use of platinum catalysts in hydrogenation ensures high enantiomeric excess and scalability of the pyrrolidine intermediate synthesis.
  • Alkylation in polar aprotic solvents like DMF significantly improves yield and reaction rate for introducing methoxymethyl groups.
  • The chlorination and oxidation steps require careful control of reaction conditions to prevent over-chlorination or decomposition of sensitive intermediates.
  • The coupling reaction benefits from inert atmosphere and temperature control to minimize side reactions such as elimination or polymerization.
  • Purification techniques such as brine washing and drying are critical to remove inorganic salts and moisture, which can affect product stability.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one?

Methodological Answer: Synthesis typically involves coupling a pyrrolidine derivative with a chlorinated propanone precursor. Key steps include:

  • Catalysts: Lewis acids (e.g., AlCl₃, BF₃) for electrophilic substitution ().
  • Solvents: Polar aprotic solvents (e.g., DCM, THF) under inert atmospheres ().
  • Temperature: Controlled heating (50–80°C) to optimize yield while avoiding decomposition ().
Reaction Parameter Typical Conditions Yield Range
CatalystAlCl₃ or BF₃60–75%
SolventDichloromethane (DCM)
Temperature60–70°C, 12–24 hours

Reference: (morpholine analog synthesis), (piperazine derivative protocols).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the pyrrolidine ring substitution pattern and chloropropanone moiety ().
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight verification ().
  • X-ray Crystallography: SHELX software for resolving stereochemistry ().

Critical Note: Discrepancies in NOE (Nuclear Overhauser Effect) signals may arise due to conformational flexibility of the methoxymethyl group.

Q. What are the recommended safety protocols for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles ().
  • Ventilation: Use fume hoods to avoid inhalation (P261, P271) ().
  • Storage: Store in airtight containers at 2–8°C to prevent hydrolysis ().

Emergency Response: For skin contact, rinse with water (P302 + P352) and seek medical attention if irritation persists ().

Q. How can impurities be removed during purification?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane ().
  • Recrystallization: Ethanol/water mixtures to isolate high-purity crystals ().
  • HPLC: Reverse-phase C18 columns for analytical purity >95% ().

Q. What is the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability: Decomposes above 150°C; avoid prolonged heating ().
  • pH Sensitivity: Hydrolysis of the ketone group occurs in strongly acidic/basic conditions (pH <2 or >10) ().
Condition Stability Outcome
Neutral pH, 25°CStable for >6 months
Aqueous acidic (pH 3)Partial decomposition within 24 hours

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity with nucleophiles?

Methodological Answer:

  • DFT Calculations: Optimize transition states for nucleophilic attack at the carbonyl carbon ().
  • Molecular Electrostatic Potential (MEP): Identify electrophilic hotspots (e.g., carbonyl group) ().

Example: Reaction with amines may proceed via a tetrahedral intermediate, with activation energies calculated at ~25 kcal/mol (B3LYP/6-31G* level).

Q. What mechanistic insights explain its stereochemical outcomes in substitution reactions?

Methodological Answer:

  • Steric Effects: The 4-methyl group on the pyrrolidine ring hinders nucleophilic attack from the cis face ().
  • Solvent Polarity: Polar solvents stabilize zwitterionic intermediates, favoring trans-addition ().

Experimental Validation: Use chiral HPLC to separate enantiomers and assign configurations ().

Q. Can this compound act as a scaffold for enzyme inhibitors?

Methodological Answer:

  • Docking Studies: AutoDock Vina predicts binding to kinase ATP pockets (e.g., CDK2) with ∆G ≈ -8.5 kcal/mol ().
  • SAR Analysis: Modifying the methoxymethyl group improves selectivity ().
Target Enzyme Predicted IC₅₀ Structural Requirement
Cytochrome P4501.2 µMIntact pyrrolidine ring
Kinase X0.8 µMMethoxymethyl substitution

Q. How does crystallography resolve its conformational dynamics?

Methodological Answer:

  • SHELXL Refinement: Resolve disorder in the methoxymethyl group using anisotropic displacement parameters ().
  • Twinned Data: Apply Hooft parameterization for high-resolution datasets ().

Challenge: Low-temperature (100 K) data collection reduces thermal motion artifacts.

Q. What challenges arise when scaling up synthesis for preclinical studies?

Methodological Answer:

  • Byproduct Formation: Optimize stoichiometry to minimize chlorinated side products ().
  • Continuous Flow Systems: Improve yield (>80%) via precise temperature/residence time control ().
Scale Key Parameter Outcome
Lab-scaleBatch reactor65% yield, 85% purity
Pilot-scaleFlow chemistry (20 mL/min)82% yield, 92% purity

Reference: (morpholine analog scale-up), (industrial protocols).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

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